The genesis of WS-23 traces to the 1970s research initiatives by Wilkinson Sword Ltd., aimed at overcoming the limitations of natural menthol. Menthol, while effective, exhibited high volatility and an overpowering mint flavor that constrained its utility in flavor-sensitive products [10]. Hugh R. Watson and David G. Rowsell pioneered the WS series of synthetic coolants, screening over 1,000 compounds for optimal properties:
WS-23 emerged as a solution meeting these criteria, boasting a boiling point of 83–85°C at 0.35 mmHg and slight water solubility—properties enabling its stability in diverse matrices [8]. By the 1990s, it was industrially produced via N-alkylation of 2-isopropyl-2,3-dimethylbutyric acid with methylamine, as patented in China (CN103274959B). This process achieved a 49.7% yield and 99% purity through reflux condensation and recrystallization [3].
Table 1: Industrial Synthesis Methods for WS-23
Reaction Step | Reagents/Conditions | Yield/Purity |
---|---|---|
Ketone Preparation | 3-Isopropyl-4-methyl-2-pentanone + THF | 85% intermediate |
Oxime Formation | Hydroxylamine hydrochloride + K₂CO₃ | 90% intermediate |
Beckmann Rearrangement | Polyphosphonic acid, 100°C, 3–8 hrs | 49.7% final |
Purification | Ethyl acetate extraction + recrystallization | 99% purity |
The tobacco industry rapidly adopted WS-23 to circumvent regulatory restrictions on menthol. Internal studies by R.J. Reynolds and Philip Morris confirmed its efficacy in imparting a "cooling without menthol" experience in cigarettes [1]. By 2019, global demand reached 350 tons annually, driven largely by e-cigarette manufacturers like Juul and Puff Bar, which incorporated WS-23 into fruit- and candy-flavored products to enhance palatability without triggering "characterizing flavor" regulations [1] [10]. In confectionery, Mars Wrigley leveraged its stability in chewing gum for prolonged cooling effects, cementing its role as a stealth sensory modifier [10].
WS-23's odorlessness and moderate cooling strength (75% relative to menthol) make it a unique tool for dissecting sensory perception mechanisms [10]. Unlike menthol, which dominates flavor profiles, WS-23 provides pure cooling without interfering with volatile organic compounds responsible for aroma. This allows researchers to isolate and study:
Table 2: Cooling Strength Relative to Menthol (100 Benchmark)
Cooling Agent | Relative Strength | Key Flavor Impact |
---|---|---|
WS-5 | 400 | Overpowering mint |
Menthol | 100 | Strong mint |
WS-23 | 75 | Odorless, non-disruptive |
Frescolat ML | 43 | Fruity undertones |
PMD 38 | 11 | Herbal notes |
Sensory panels quantify these effects using descriptive analysis and temporal dominance of sensations (TDS). Trained panelists (screened for taste sensitivity and odor recognition) assess WS-23-fortified products under controlled conditions:
Advanced instrumentation like the electronic tongue (E-tongue) corroborates human data. E-tongue sensors detect WS-23's modulatory effect on sweetness receptors, showing a 15–20% increase in sucrose response thresholds in cooling-enhanced beverages [6]. Similarly, functional MRI (fMRI) reveals that WS-23 activates the insula and somatosensory cortex—brain regions governing thermosensation—without altering olfactory centers, explaining its flavor-neutral behavior [4] [6].
Virtual reality (VR) studies further demonstrate contextual enhancement: Consumers rate WS-23-cooled lemonades 20% more refreshing in simulated beach environments than in neutral labs, proving environmental cues amplify its physiological effects [6]. This synergy between pure cooling and multisensory experience underpins its use in next-generation product design.
Table 3: Sensory Analysis Techniques Applied to WS-23
Method | Application | Key Finding |
---|---|---|
Descriptive Analysis | Flavor intensity scoring | No interference with base flavors |
E-tongue | Taste receptor interaction | Sweetness enhancement by 15–20% |
fMRI | Brain activation mapping | Selective thermosensory cortex engagement |
VR Context Testing | Environmental influence on perception | 20% higher refreshment in congruent settings |
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